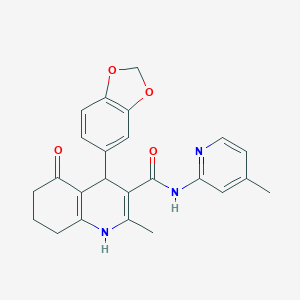

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BMN-673, is a promising poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs that have demonstrated efficacy in cancer treatment by targeting the DNA repair pathway.

Mecanismo De Acción

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a potent and selective PARP inhibitor. PARP inhibitors work by trapping PARP enzymes on DNA, which leads to the formation of toxic DNA lesions that cannot be repaired by the cell. In cancer cells with defects in the homologous recombination DNA repair pathway, this leads to cell death. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be highly effective in preclinical models of cancer, and is currently being evaluated in clinical trials.

Biochemical and Physiological Effects:

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be highly effective in preclinical models of cancer, with potent antitumor activity in breast, ovarian, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been well-tolerated in clinical trials, with manageable side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a potent and selective PARP inhibitor that has demonstrated efficacy in preclinical models of cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a favorable pharmacokinetic profile and has been well-tolerated in clinical trials. However, like all PARP inhibitors, 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has limitations in terms of its efficacy in certain types of cancer and the development of resistance over time.

Direcciones Futuras

For 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. There is also interest in developing biomarkers to identify patients who are most likely to benefit from PARP inhibitor therapy. Finally, there is ongoing research into the development of next-generation PARP inhibitors that may be even more potent and selective than 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Métodos De Síntesis

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be synthesized by a multi-step process involving the reaction of 2-amino-4-methylpyridine with 2,4-dichloro-5-nitrobenzoic acid to form 2-methyl-4-(4-methylpyridin-2-ylamino)benzoic acid. The resulting compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the intermediate 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)benzamide. Finally, the carboxamide group is converted to a carbonyl group via oxidation to produce 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Aplicaciones Científicas De Investigación

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors work by inhibiting the PARP enzyme, which is involved in the repair of single-strand DNA breaks. Cancer cells with defects in the homologous recombination DNA repair pathway are particularly sensitive to PARP inhibitors. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has shown efficacy in preclinical models of breast, ovarian, and prostate cancer, and is currently being evaluated in clinical trials.

Propiedades

Nombre del producto |

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |

|---|---|

Fórmula molecular |

C24H23N3O4 |

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C24H23N3O4/c1-13-8-9-25-20(10-13)27-24(29)21-14(2)26-16-4-3-5-17(28)23(16)22(21)15-6-7-18-19(11-15)31-12-30-18/h6-11,22,26H,3-5,12H2,1-2H3,(H,25,27,29) |

Clave InChI |

YMUJDIUDOXNYRO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C |

SMILES canónico |

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B304021.png)

![N-[1-{[(3,4-dichlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304027.png)

![N-[1-{[(2-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304028.png)

![N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304029.png)

![3,4-dimethyl-N-[2-(2-thienyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]benzamide](/img/structure/B304032.png)

![N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304035.png)

![N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide](/img/structure/B304037.png)

![N-[1-[(4-ethyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304038.png)

![N-[1-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304039.png)

![3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B304041.png)